molecular formula C14H9BrINO2S B1407518 4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole CAS No. 1707602-47-8

4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole

Cat. No. B1407518
CAS RN: 1707602-47-8
M. Wt: 462.1 g/mol
InChI Key: GZHSQBLOGFCRNC-UHFFFAOYSA-N
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Description

“4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole” is a complex organic compound that contains an indole ring which is a common structure in many natural products and pharmaceuticals. The compound also contains a phenylsulfonyl group attached to the indole ring. The presence of bromine and iodine atoms suggests that it could be used in various chemical reactions as a starting material .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a phenylsulfonyl group, and halogen atoms. The presence of these different functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The bromine and iodine atoms in the compound make it a potential candidate for various substitution reactions. The phenylsulfonyl group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole ring, phenylsulfonyl group, and halogen atoms would likely result in unique properties, but without specific experimental data, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Regioselective Functionalization and Novel Synthetic Routes

  • Regioselective C(sp2)-H Dual Functionalization

    A study demonstrated the regioselective C(sp2)-H dual functionalization of indoles, utilizing 4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole to produce 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions. This process underscores the compound's utility in constructing indole derivatives with complex functional groups, highlighting its role in advancing synthetic methodologies (Moriyama, Ishida, & Togo, 2015).

  • Synthesis of Furoindoles

    Another research focus has been on the efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole, utilizing a sequence that produces C-3 derivatives. This synthesis pathway illustrates the adaptability of 4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole in creating fused heterocycles, contributing to the diversity of indole-based compounds (Gribble, Jiang, & Liu, 2002).

  • Masked 2,3-Diaminoindole Synthesis

    A methodology for the synthesis of masked 2,3-diaminoindole from 2-iodo-3-nitro-1-(phenylsulfonyl)indole highlights a strategic approach to accessing structurally complex indoles, further underscoring the utility of 4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole in synthetic organic chemistry (Mannes, Onyango, & Gribble, 2016).

Antimicrobial Activity and Chemical Synthesis

  • Antibacterial and Antifungal Activity: The synthesis of 2- and 3-aryl indoles from 1-(phenylsulfonyl)indole derivatives showcased significant antimicrobial activity, particularly against Bacillus cereus. This study not only demonstrates the compound's role in generating biologically active molecules but also highlights its potential therapeutic applications (Leboho, Michael, van Otterlo, van Vuuren, & de Koning, 2009).

Structural Analysis and Theoretical Studies

  • Crystal Structures and DFT Calculations: Detailed structural analyses of 1-(phenylsulfonyl)indole derivatives, including DFT calculations and molecular orbital calculations, have provided insights into their electronic structures and reactivity patterns. These studies are crucial for understanding the fundamental properties of indole derivatives and designing new compounds with desired biological or chemical properties (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or comes into contact with skin .

Future Directions

The study and application of “4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole” could be a potential area of research in organic chemistry, medicinal chemistry, or pharmaceutical sciences. Its unique structure and functional groups make it an interesting candidate for the synthesis of new compounds or the study of new chemical reactions .

properties

IUPAC Name

1-(benzenesulfonyl)-4-bromo-3-iodoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrINO2S/c15-11-7-4-8-13-14(11)12(16)9-17(13)20(18,19)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHSQBLOGFCRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253429
Record name 1H-Indole, 4-bromo-3-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole

CAS RN

1707602-47-8
Record name 1H-Indole, 4-bromo-3-iodo-1-(phenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707602-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 4-bromo-3-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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